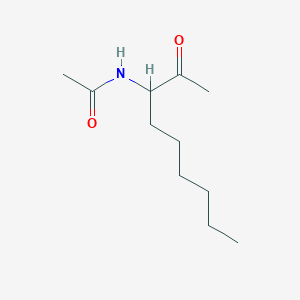
1-(2,2-Dibromoethenyl)cyclopropane
Übersicht
Beschreibung
“1-(2,2-Dibromoethenyl)cyclopropane” is a chemical compound with the molecular formula C5H6Br2 and a molecular weight of 225.91 . It is an intermediate in the synthesis of Efavirenz-d4 . It appears as an oil and is soluble in Chloroform, Dichloromethane, Ethyl Acetate, Hexane, and Methanol .
Synthesis Analysis
The synthesis of cyclopropane structures involves the reaction of carbenes with the double bond in alkenes or cycloalkenes . The highly reactive nature of carbenes leads to very fast reactions in which the rate-determining step is generally carbene formation .Molecular Structure Analysis
The molecular structure of “1-(2,2-Dibromoethenyl)cyclopropane” is characterized by a cyclopropane ring with a 2,2-dibromoethenyl group attached to it . The molecule contains a total of 19 bonds, including 11 non-H bonds, 2 multiple bonds, 3 rotatable bonds, 2 double bonds, and 1 three-membered ring .Chemical Reactions Analysis
Cyclopropane compounds are very reactive due to their highly strained nature . One common method of cyclopropane synthesis is the reaction of carbenes with the double bond in alkenes or cycloalkenes .Physical And Chemical Properties Analysis
Cyclopropane compounds are inherently highly 3-dimensional structures . They are insoluble in water, and the cycloalkanes in liquid form are said to be good solvents for other organic compounds . Cyclopropane is said to be the most reactive compound when compared to other cycloalkanes .Wissenschaftliche Forschungsanwendungen
Pyrethroid Insecticides
“1-(2,2-Dibromoethenyl)cyclopropane” is a key component in the synthesis of pyrethroid insecticides . Pyrethroids are synthetic derivatives of natural pyrethrins extracted from pyrethrum flowers. They are widely used for household and post-harvest insect control due to their low mammalian toxicity, rapid knockdown activity, and high efficacy against a wide range of insect pests, especially mosquitoes .
Synthesis of Cyclopropane-Containing Natural Products
Cyclopropane-containing natural products have a wide range of applications in the field of medicinal chemistry . The unique structure of “1-(2,2-Dibromoethenyl)cyclopropane” makes it a valuable building block in the synthesis of these natural products .
Development of Photostable Pyrethroids
The compound “1-(2,2-Dibromoethenyl)cyclopropane” played a crucial role in the synthesis of the first photostable pyrethroid, permethrin, in 1973 . Photostable pyrethroids are more resistant to degradation by sunlight, making them more effective as long-lasting insecticides .
Synthesis of New Cyclohexane-1,3-Dione Derivatives
“1-(2,2-Dibromoethenyl)cyclopropane” can be used in the synthesis of new cyclohexane-1,3-dione derivatives . These compounds have potential applications in various fields, including medicinal chemistry .
Insect Control
Pyrethroids, synthesized using “1-(2,2-Dibromoethenyl)cyclopropane”, are the main insecticides used for household and post-harvest insect control . They are particularly effective against mosquitoes .
Resistance Study in Mosquitoes
The use of pyrethroids has led to the appearance of pyrethroid-resistant mosquitoes . Studying these resistant strains can help scientists understand the mechanisms of resistance and develop new strategies to control mosquito populations .
Safety and Hazards
Wirkmechanismus
Target of Action
1-(2,2-Dibromoethenyl)cyclopropane is a chemical compound used in proteomics research The specific targets of this compound are not explicitly mentioned in the available resources
Mode of Action
It is known to be an intermediate in the synthesis of Efavirenz-d4
Biochemical Pathways
As it is an intermediate in the synthesis of Efavirenz-d4 , it may be involved in the pathways related to the action of Efavirenz-d4.
Result of Action
As it is an intermediate in the synthesis of Efavirenz-d4 , its effects may be related to the action of Efavirenz-d4.
Eigenschaften
IUPAC Name |
2,2-dibromoethenylcyclopropane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6Br2/c6-5(7)3-4-1-2-4/h3-4H,1-2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRBNUEQKNNQJFJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C=C(Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6Br2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30383156 | |
| Record name | 1-(2,2-DIBROMOETHENYL)CYCLOPROPANE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30383156 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.91 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
122244-78-4 | |
| Record name | 1-(2,2-DIBROMOETHENYL)CYCLOPROPANE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30383156 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



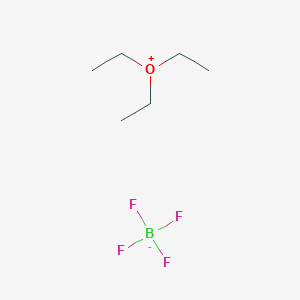
![trimethyl-[[(2R,3S,4S,5R,6R)-3,4,5,6-tetrakis(trimethylsilyloxy)oxan-2-yl]methoxy]silane](/img/structure/B20074.png)
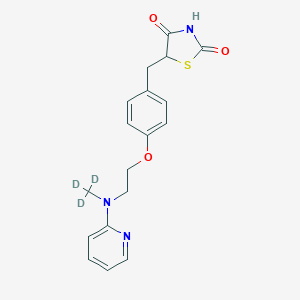

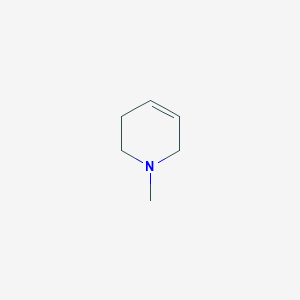
![2-[(4,6-Dimethoxypyrimidin-2-yl)oxy]benzoic acid](/img/structure/B20090.png)
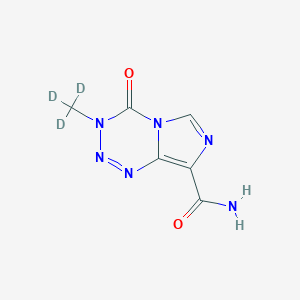
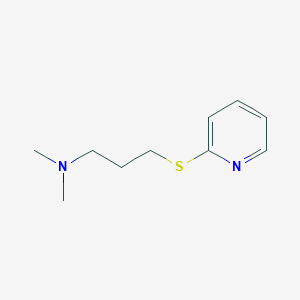
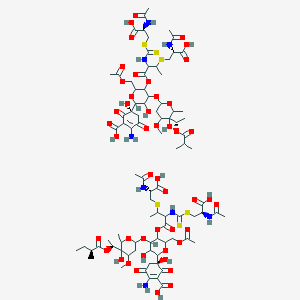


![3-[(5-Amino-6-chloropyrimidin-4-yl)amino]nonan-2-ol](/img/structure/B20104.png)

